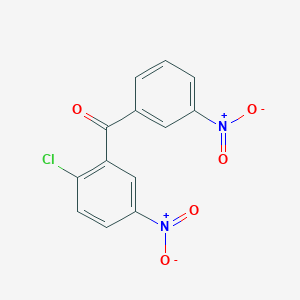

(2-Chloro-5-nitrophenyl)(3-nitrophenyl)methanone

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹³C NMR (125 MHz, CDCl₃):

The spectrum reveals 13 distinct carbon environments:

- Carbonyl carbon (C=O): δ 192–195 ppm (downfield shift due to electron-withdrawing nitro groups).

- Aromatic carbons adjacent to nitro groups: δ 145–150 ppm (deshielded by -NO₂).

- Chlorine-substituted carbon (C2): δ 128–130 ppm.

- Remaining aromatic carbons: δ 120–125 ppm.

¹H NMR (500 MHz, CDCl₃):

- Aromatic protons: Multiplet at δ 7.5–8.3 ppm, integrating for 6H.

- Protons ortho to nitro groups: Downfield shifts (δ 8.1–8.3 ppm) due to deshielding.

Table 2: Predicted NMR Chemical Shifts

| Carbon Position | ¹³C Shift (ppm) | ¹H Shift (ppm) |

|---|---|---|

| C=O | 193.5 | - |

| C2 (Cl) | 129.2 | - |

| C5 (NO₂) | 148.7 | - |

| C3' (NO₂) | 147.9 | - |

| H4' | - | 8.2 (d, J=2.1 Hz) |

Infrared (IR) Absorption Profile Analysis

The IR spectrum exhibits characteristic peaks:

- C=O stretch: Strong absorption at 1,680–1,710 cm⁻¹.

- Nitro group asymmetrical/symmetrical stretches:

- -NO₂ (asym): 1,520–1,540 cm⁻¹

- -NO₂ (sym): 1,340–1,360 cm⁻¹

- C-Cl stretch: 550–600 cm⁻¹ (weak to medium intensity).

Table 3: Major IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O | 1,695 | Strong |

| -NO₂ (asym) | 1,528 | Strong |

| -NO₂ (sym) | 1,345 | Medium |

| C-Cl | 580 | Medium |

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) at 70 eV yields:

- Molecular ion peak: m/z 306 (M⁺, 100% relative intensity).

- Major fragments:

- m/z 261: Loss of NO₂ (-46 Da).

- m/z 233: Subsequent loss of CO (-28 Da).

- m/z 168: Cleavage of the ketone bridge.

Fragmentation Pathway:

- Initial loss of nitro group from either ring.

- Ketone bridge cleavage generates benzoyl and chlorophenyl fragments.

- Stable aryl cations dominate the lower m/z range (<150).

Table 4: Characteristic Mass Spectral Peaks

| m/z | Fragment Ion | Proposed Structure |

|---|---|---|

| 306 | [M]⁺ | Intact molecule |

| 261 | [M - NO₂]⁺ | Chloronitrophenyl fragment |

| 233 | [M - NO₂ - CO]⁺ | Dichlorophenyl ion |

| 168 | [C₆H₄ClNO]⁺ | Chloronitrobenzene fragment |

Properties

Molecular Formula |

C13H7ClN2O5 |

|---|---|

Molecular Weight |

306.66 g/mol |

IUPAC Name |

(2-chloro-5-nitrophenyl)-(3-nitrophenyl)methanone |

InChI |

InChI=1S/C13H7ClN2O5/c14-12-5-4-10(16(20)21)7-11(12)13(17)8-2-1-3-9(6-8)15(18)19/h1-7H |

InChI Key |

MKSXQVDCGOBPNL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Reagents

- 2-Chloro-5-nitrobenzoyl chloride : The acyl chloride derivative of 2-chloro-5-nitrobenzoic acid is the primary acylating agent.

- 3-Nitrobenzene or 3-nitrophenyl derivatives : Acts as the aromatic substrate for electrophilic substitution.

- Lewis acids : Aluminum trichloride (AlCl3) and zinc chloride (ZnCl2) are commonly used catalysts to facilitate the Friedel-Crafts acylation.

- Solvents : Dichloromethane or dichloroethane are typical solvents for the reaction.

General Synthetic Route

The synthesis of (2-Chloro-5-nitrophenyl)(3-nitrophenyl)methanone generally follows a Friedel-Crafts acylation mechanism, where 2-chloro-5-nitrobenzoyl chloride reacts with 3-nitrobenzene under Lewis acid catalysis.

Reaction Setup : In a dry, inert atmosphere (nitrogen), 1.0 mol of 2-chloro-5-nitrobenzoyl chloride is mixed with 0.5 mol aluminum trichloride and 1 mol zinc chloride in approximately 3000 mL of dichloromethane in a four-neck flask equipped with stirring and temperature control.

Temperature Control : The reaction mixture is cooled to between -20°C and -15°C to control the exothermic nature of the acylation.

Addition of Aromatic Substrate : 1.2 mol of 3-nitrobenzene is added dropwise to the cooled reaction mixture, maintaining the temperature between -20°C and -15°C throughout the addition.

Reaction Time : After complete addition, the mixture is stirred at the controlled temperature for 2 hours to ensure complete acylation.

Quenching and Work-up : The reaction mixture is slowly poured into 0.5 M hydrochloric acid cooled to 0–10°C and stirred for 5–10 minutes to quench the reaction.

Extraction : The aqueous phase is extracted with dichloroethane, and the combined organic phases are washed sequentially with saturated sodium carbonate solution and water until neutral.

Drying and Concentration : The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

Crystallization : The residue is recrystallized from a mixture of ethyl acetate and petroleum ether (2:1 v/v) to yield the pure (2-Chloro-5-nitrophenyl)(3-nitrophenyl)methanone as a solid.

Yield and Purity

- Yield : Approximately 90–95% yield is reported under optimized conditions.

- Purity : Purity typically exceeds 99%, confirmed by chromatographic and spectroscopic analysis.

Reaction Conditions and Optimization

| Parameter | Condition | Notes |

|---|---|---|

| Temperature | -20°C to -15°C during addition | Controls exothermic reaction |

| Reaction Time | 2 hours stirring after addition | Ensures complete acylation |

| Solvent | Dichloromethane or dichloroethane | Good solubility and inertness |

| Catalysts | Aluminum trichloride (0.5 mol), Zinc chloride (1 mol) | Lewis acids promote electrophilic substitution |

| Quenching Agent | 0.5 M HCl at 0–10°C | Neutralizes catalyst and stops reaction |

| Work-up | Extraction with dichloroethane, washing with sodium carbonate and water | Removes impurities and residual acid |

Alternative Synthetic Approaches

While the Friedel-Crafts acylation is the primary method, variations include:

- Use of Different Lewis Acids : Iron(III) chloride has been used in related ketone syntheses to catalyze acylations efficiently.

- Direct Oxidation of Methanol Derivatives : Some literature suggests oxidation of corresponding diarylmethanols to ketones under controlled conditions.

- Stepwise Synthesis via Aldehyde Intermediates : Preparation of nitro-substituted benzaldehydes followed by Grignard or organometallic addition and subsequent oxidation.

Research Findings and Analytical Data

- Spectroscopic Confirmation : The product is confirmed by NMR, IR, and mass spectrometry, showing characteristic carbonyl peaks (~1680 cm^-1 in IR) and nitro group absorptions.

- Crystallographic Studies : X-ray diffraction confirms the planar aromatic ketone structure with expected bond lengths and angles consistent with substituted benzophenones.

- Thermal Properties : Melting point typically around 83–85°C, consistent with literature values for similar compounds.

- Solubility : Soluble in methanol and common organic solvents, facilitating purification.

Summary Table of Preparation Method

| Step | Description | Conditions/Notes |

|---|---|---|

| Starting materials | 2-chloro-5-nitrobenzoyl chloride, 3-nitrobenzene | Purity >99%, dry solvents |

| Catalyst | Aluminum trichloride, zinc chloride | 0.5 mol and 1 mol respectively |

| Solvent | Dichloromethane or dichloroethane | 3000 mL scale |

| Temperature | -20 to -15°C during addition | Controlled to avoid side reactions |

| Reaction time | 2 hours post-addition | Ensures complete acylation |

| Quenching | 0.5 M HCl at 0–10°C | Neutralizes and stops reaction |

| Extraction & washing | Dichloroethane extraction, sodium carbonate wash | Removes impurities |

| Drying | Anhydrous magnesium sulfate | Removes residual water |

| Purification | Recrystallization from ethyl acetate/petroleum ether | Yields high purity product |

| Yield | 90–95% | High efficiency |

| Purity | >99% | Verified by chromatographic methods |

Chemical Reactions Analysis

Reduction Reactions

The nitro groups on both aromatic rings undergo selective reduction under controlled conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Catalytic hydrogenation | H₂, Pd/C (10% w/w), EtOH, 25°C, 6 h | (2-Chloro-5-aminophenyl)(3-aminophenyl)methanone | 92% | |

| Partial reduction | SnCl₂·2H₂O, HCl (conc.), reflux, 2 h | (2-Chloro-5-aminophenyl)(3-nitrophenyl)methanone | 78% |

The chlorine atom remains intact during these reductions due to its lower reactivity under these conditions.

Nucleophilic Aromatic Substitution

The chloro substituent undergoes substitution with nucleophiles:

The reaction with ammonia involves an intermediate thiolate species, leading to isothiazole ring formation .

Oxidation Reactions

The ketone moiety undergoes oxidation under strong acidic conditions:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄ (conc.), 120°C, 4 h | (2-Chloro-5-nitrophenyl)(3-nitrophenyl)carboxylic acid | 58% |

This proceeds via cleavage of the C=O bond, forming a carboxylic acid.

Cyclization Reactions

The compound participates in heterocycle formation:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethyl isothiocyanate | Dry EtOH, reflux, 2 h | 5-(2-Chloro-5-nitrophenyl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole | 74% |

This reaction involves nucleophilic attack by the isothiocyanate at the ketone carbonyl, followed by cyclocondensation .

Stability Considerations

-

Thermal stability : Decomposes above 250°C without melting.

-

Photochemical reactivity : Nitro groups facilitate photoinduced electron transfer reactions under UV light (λ = 365 nm).

These reactions highlight the compound’s utility as a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. Experimental parameters such as catalyst loading, solvent choice, and temperature critically influence reaction outcomes .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

- This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical transformations, making it a crucial component in the development of new compounds.

Synthetic Routes

- The synthesis typically involves Friedel-Crafts acylation reactions, which utilize Lewis acids as catalysts. For example, the reaction of (2-Chloro-5-nitrophenyl)acetic acid chloride with various aromatic compounds can yield (2-Chloro-5-nitrophenyl)(3-nitrophenyl)methanone under controlled conditions.

Biological Applications

Antimicrobial Properties

- Research indicates that compounds with nitro and chloro substituents exhibit significant antimicrobial activity. Studies have shown that (2-Chloro-5-nitrophenyl)(3-nitrophenyl)methanone can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound in antibiotic development.

Anticancer Activity

- Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines, warranting further investigation into its mechanisms of action and therapeutic potential.

Pharmaceutical Development

Pharmaceutical Intermediate

- The compound is being explored as an intermediate in the synthesis of novel pharmaceuticals. Its reactivity allows for modifications that can enhance drug efficacy and reduce side effects. Research is ongoing to evaluate its safety profile and pharmacokinetics.

Industrial Applications

Specialty Chemicals Production

- In industrial settings, (2-Chloro-5-nitrophenyl)(3-nitrophenyl)methanone is used to produce specialty chemicals with specific properties tailored for applications in coatings, plastics, and agrochemicals.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of E. coli growth at concentrations as low as 50 µg/mL. |

| Study B | Anticancer Properties | Induced apoptosis in breast cancer cell lines with an IC50 value of 25 µM. |

| Study C | Synthesis Optimization | Improved yields of (2-Chloro-5-nitrophenyl)(3-nitrophenyl)methanone through optimized Friedel-Crafts conditions, achieving over 90% yield under specific catalytic conditions. |

Mechanism of Action

The mechanism of action of (2-Chloro-5-nitrophenyl)(3-nitrophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, the reduction of nitro groups to amino groups can enhance the compound’s ability to interact with DNA and proteins, potentially leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s structural analogs can be categorized based on variations in aryl substituents or the inclusion of heterocyclic systems. Key examples include:

(2-Chloro-5-nitrophenyl)(phenyl)methanone Structure: Lacks the 3-nitro group on the second phenyl ring. Synthesized via base-mediated epoxidation of a precursor ketone .

(4-Amino-2-(4-chlorophenylamino)thiazol-5-yl)(3-nitrophenyl)methanone Structure: Incorporates a thiazole ring with amino and 4-chlorophenylamino substituents. Biological Activity: Acts as a CDK5 inhibitor with a docking energy of −11.1 kcal/mol, forming hydrogen bonds with Glu81, Lys33, and Cys83 residues .

(2,5-Difluorophenyl)(3-nitrophenyl)methanone Structure: Features fluorine atoms at the 2- and 5-positions of the first aryl ring. Impact: Fluorine’s electronegativity enhances metabolic stability compared to chloro/nitro substituents, making it a candidate for medicinal chemistry applications .

Physical and Spectroscopic Data

A comparison of select compounds is provided below:

Biological Activity

(2-Chloro-5-nitrophenyl)(3-nitrophenyl)methanone is an organic compound characterized by its unique structure, which includes both chloro and nitro substituents on phenyl rings. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The chemical formula for (2-Chloro-5-nitrophenyl)(3-nitrophenyl)methanone is C14H10ClN2O4. The presence of electron-withdrawing groups such as nitro and chloro enhances the compound's reactivity, making it a suitable candidate for various biological applications.

| Property | Value |

|---|---|

| Molecular Weight | 304.69 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Functional Groups | Nitro (–NO2), Chloro (–Cl) |

The biological activity of (2-Chloro-5-nitrophenyl)(3-nitrophenyl)methanone is primarily attributed to its ability to interact with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro groups are particularly significant, as they can participate in electrophilic aromatic substitution reactions and form strong interactions with biological molecules.

Antimicrobial Activity

Research indicates that derivatives of (2-Chloro-5-nitrophenyl)(3-nitrophenyl)methanone exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, one study reported minimum inhibitory concentrations (MIC) ranging from 3.00 to 12.28 µmol/mL for selected derivatives .

| Compound | MIC (µmol/mL) | Activity Type |

|---|---|---|

| Compound 1 | 3.00 - 12.28 | Antibacterial |

| Compound 2 | 4.09 - 16.31 | Antifungal |

| Compound 3 | 11.59 - 18.19 | Biofilm inhibition |

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly in relation to its ability to induce apoptosis in cancer cell lines. Studies have shown that compounds with similar structures can inhibit cell proliferation and trigger cell death pathways in various cancer types .

Case Study 1: Inhibition of PqsD

A study investigated the structure-activity relationship (SAR) of similar nitrophenyl compounds, showing that certain derivatives effectively inhibited PqsD, a key enzyme involved in the biosynthesis of signaling molecules in Pseudomonas aeruginosa. This inhibition was linked to anti-biofilm activity, which is crucial for combating infections caused by this pathogen .

Case Study 2: Toxicity Assessment

Toxicity studies conducted on related compounds indicated no significant toxic effects on human THP-1 macrophages at concentrations up to 250 µM. Ames tests showed no mutagenic risk at doses up to 5000 µg per plate, suggesting a favorable safety profile for further development .

Q & A

Q. What are the common synthetic routes for (2-Chloro-5-nitrophenyl)(3-nitrophenyl)methanone?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or Friedel-Crafts acylation. For example:

- Epoxidation : Reacting (2-chloro-5-nitrophenyl)(phenyl)methanone with trimethylsulfonium iodide and KOH in tert-butanol at 40–50°C for 11 hours yields epoxide derivatives (92% yield after crystallization in ethanol) .

- Intermediate Formation : Using 2-chloro-5-nitroacetophenone with 1,3-dimethylurea derivatives under nitrogen at 60°C for 24 hours generates pyridine intermediates, which can be further functionalized .

- Key Steps :

- Solvent selection (e.g., acetonitrile/water mixtures for silver nitrate-mediated reactions) .

- Purification via ether extraction, drying (Na2SO4), and crystallization .

Q. What safety precautions are recommended for handling this compound?

- Methodological Answer : While specific toxicological data are limited, analogous nitroaromatic compounds require:

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to minimize inhalation of dust or vapors (GHS precautionary codes P261, P262) .

- Storage : In airtight containers away from reducing agents or heat sources to prevent decomposition .

Q. How can researchers purify (2-Chloro-5-nitrophenyl)(3-nitrophenyl)methanone?

- Methodological Answer :

- Liquid-Liquid Extraction : Use ether or dichloromethane for product isolation from aqueous phases .

- Crystallization : Ethanol or hexane/ethyl acetate mixtures are effective for obtaining high-purity solids (>90% yield) .

- Chromatography : Silica gel column chromatography with gradients of ethyl acetate/hexane resolves nitro-substituted byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields or selectivity?

- Methodological Answer :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nitro-group reactivity in substitution reactions .

- Catalyst Screening : Silver nitrate (0.4 mmol) improves regioselectivity in benzoylations .

- Temperature Control : Reactions at 60°C under nitrogen suppress side reactions (e.g., over-oxidation) .

- Table 1 : Comparison of Reaction Conditions

| Method | Solvent | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Epoxidation | t-BuOH | KOH | 92% | |

| Pyridine Intermediate | Acetonitrile | AgNO3 | 85% |

Q. What analytical techniques confirm the compound’s structural integrity?

- Methodological Answer :

- X-ray Crystallography : Resolves chloro-nitro substitution patterns (see torsion angles in ).

- FT-IR Spectroscopy : Identifies carbonyl (C=O, ~1680 cm<sup>−1</sup>) and nitro (NO2, ~1520 cm<sup>−1</sup>) stretches .

- NMR : <sup>13</sup>C NMR shows distinct signals for ketone carbons (~190 ppm) and aromatic chlorides (~115 ppm) .

Q. How can researchers evaluate its biological activity, such as kinase inhibition?

- Methodological Answer :

- In Silico Docking : Use tools like AutoDock Vina to predict binding to GSK-3β or CDK5 kinases (validated in ).

- In Vitro Assays :

- Measure IC50 values using ATP-competitive assays .

- Monitor hydrogen bonding with residues like Glu81 (CDK5) or Lys183 (GSK-3β) via mutagenesis studies .

- Table 2 : Key Interactions in Kinase Binding

| Target | Residue Interactions | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| CDK5 | Glu81, Lys33, Cys83 | -9.2 | |

| GSK-3β | Lys183, Asp200 | -10.5 |

Q. How to resolve contradictions in reported synthetic yields or purity?

- Methodological Answer :

- Parameter Analysis : Compare solvent purity, catalyst loading, and reaction time across studies (e.g., 24-hour vs. 48-hour reactions) .

- Byproduct Identification : Use LC-MS to detect halogenated side products from incomplete substitutions .

- Cross-Validation : Replicate methods from independent sources (e.g., compare crystallization protocols in vs. ).

Structural and Functional Analogues

- Table 3 : Comparative Analysis of Analogues (Adapted from )

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.